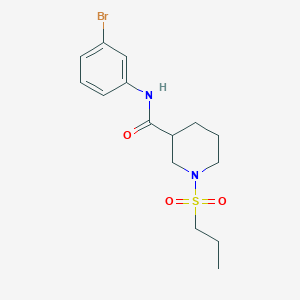![molecular formula C17H15BrN2O3 B5311479 N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide, also known as ABV-963, is a small molecule inhibitor that targets the enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the biosynthesis of carotenoids and plastoquinone, which are essential components of photosynthesis in plants. ABV-963 has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide works by inhibiting the activity of the enzyme HPPD, which is involved in the biosynthesis of carotenoids and plastoquinone. By inhibiting this enzyme, N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide disrupts the biosynthesis of these essential components of photosynthesis, leading to a decrease in photosynthetic activity.
Biochemical and Physiological Effects:
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been shown to have a number of biochemical and physiological effects. In plants, N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide inhibits the biosynthesis of carotenoids and plastoquinone, leading to a decrease in photosynthetic activity. In animals, N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide is its specificity for the enzyme HPPD, which allows for targeted inhibition of this enzyme without affecting other biochemical pathways. However, one of the limitations of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are a number of potential future directions for research on N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide. One area of research is in the development of more effective methods for synthesizing N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide and other HPPD inhibitors. Another area of research is in the identification of new applications for N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide, including its potential use in the treatment of other diseases beyond neurodegenerative disorders. Finally, there is a need for further research on the potential side effects and toxicity of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide, particularly in relation to its use in humans.
Méthodes De Synthèse
The synthesis of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide involves a multi-step process that includes the reaction of 2-bromobenzoyl chloride with allylamine, followed by the reaction of the resulting product with 2-furylboronic acid. The final step involves the coupling of the intermediate product with N,N-dimethylformamide dimethyl acetal to yield N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide.
Applications De Recherche Scientifique
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been studied extensively for its potential use in various scientific research applications. One of the major areas of research is in the field of plant biology, where N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been shown to inhibit the biosynthesis of carotenoids and plastoquinone, leading to a decrease in photosynthetic activity. N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-9-19-17(22)15(11-12-6-5-10-23-12)20-16(21)13-7-3-4-8-14(13)18/h2-8,10-11H,1,9H2,(H,19,22)(H,20,21)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHUTBQWRZLDMF-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5311405.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5311418.png)
![butyl 4-{2,5-dioxo-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-pyrrolidinyl}benzoate](/img/structure/B5311419.png)
![3-[(dimethylamino)methyl]-1-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5311424.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B5311426.png)
![7-acetyl-3-(benzylthio)-6-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5311451.png)
![1-(phenylsulfonyl)-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5311452.png)
![3-{[1-(butoxyacetyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5311458.png)
![2-(2-chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5311466.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride](/img/structure/B5311505.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5311510.png)
